molecular formula C9H7BrF3NO B1298567 N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide CAS No. 41513-05-7

N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide

Cat. No. B1298567
CAS RN: 41513-05-7
M. Wt: 282.06 g/mol
InChI Key: AOHSBSXIGFIMNC-UHFFFAOYSA-N
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Patent
US07582761B2

Procedure details

To a solution of the acetamide from step (a) above (8.46 g, 30 mmol) in concentrated sulfuric acid (32.5 mL) was added dropwise concentrated HNO3 (4.1 mL, 90%. J. T. Baker) with stirring at 0° C. The resulting solution was stirred at room temperature for 3 h and poured into crushed ice (80 mL). The mixture was carefully neutralized with solid NaHCO3 and extracted with EtOAc (3×200 mL).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
4.1 mL
Type
reactant
Reaction Step One
Quantity
32.5 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
80 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9](=[O:11])[CH3:10])=[CH:4][C:3]=1[C:12]([F:15])([F:14])[F:13].[N+:16]([O-])([OH:18])=[O:17].C([O-])(O)=O.[Na+]>S(=O)(=O)(O)O>[Br:1][C:2]1[C:3]([C:12]([F:13])([F:14])[F:15])=[CH:4][C:5]([NH:8][C:9](=[O:11])[CH3:10])=[C:6]([N+:16]([O-:18])=[O:17])[CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=C(C=C1)NC(C)=O)C(F)(F)F
Name
Quantity
4.1 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
32.5 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
ice
Quantity
80 mL
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting solution was stirred at room temperature for 3 h
Duration
3 h
ADDITION
Type
ADDITION
Details
poured
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×200 mL)

Outcomes

Product
Name
Type
Smiles
BrC1=CC(=C(C=C1C(F)(F)F)NC(C)=O)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.